molecular formula C17H22BrN3O B10963110 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide CAS No. 312309-35-6

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide

Cat. No.: B10963110
CAS No.: 312309-35-6
M. Wt: 364.3 g/mol
InChI Key: LDLUOCZRBDBXGQ-UHFFFAOYSA-N
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Description

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzamide moiety through a methyl linker. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Methyl Linker: The methyl group is introduced to the pyrazole ring via a methylation reaction, often using methyl iodide or similar reagents.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized separately and then coupled with the pyrazole derivative through an amide bond formation reaction, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    N-isobutylbenzamide: Another benzamide derivative with different substituents.

    3-(4-bromo-1H-pyrazol-1-yl)methylbenzamide: A similar compound with variations in the pyrazole ring substitution.

Uniqueness

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the isobutyl group on the benzamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

312309-35-6

Molecular Formula

C17H22BrN3O

Molecular Weight

364.3 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C17H22BrN3O/c1-11(2)9-19-17(22)15-7-5-6-14(8-15)10-21-13(4)16(18)12(3)20-21/h5-8,11H,9-10H2,1-4H3,(H,19,22)

InChI Key

LDLUOCZRBDBXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NCC(C)C)C)Br

Origin of Product

United States

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